Austrocortirubin
Description
Contextualization of Austrocortirubin as a Fungal Secondary Metabolite
Fungi are known to produce a vast array of chemical compounds, many of which are classified as secondary metabolites. mdpi.com These compounds are not essential for the primary growth of the fungus but often play crucial roles in its interaction with the environment, such as defense against other microorganisms. mdpi.complos.org this compound falls into this category, specifically as a tetrahydroanthraquinone (B8792033). nih.govfrontiersin.orgfrontiersin.org Tetrahydroanthraquinones are a class of polyketides, which are complex organic molecules built from simpler acetate (B1210297) units. rsc.org These pigments are responsible for some of the vibrant colors observed in certain mushroom species. researchgate.net
This compound is biosynthesized by fungi through the polyketide pathway. rsc.org This intricate process involves a series of enzymatic reactions that assemble the characteristic tetrahydroanthraquinone core structure. rsc.org The biosynthesis of (1S,3S)-austrocortirubin in the fungus Dermocybe splendida has been shown to proceed via the gentiobioside of the dihydroanthracenone (S)-torosachrysone. nih.gov
Historical Overview of this compound Discovery and Early Research
The discovery of this compound is rooted in the exploration of pigments from fungi, particularly those belonging to the genus Cortinarius and the closely related Dermocybe. researchgate.netwikipedia.org Initial research focused on isolating and characterizing the compounds responsible for the distinct coloration of these mushrooms.
(1S,3S)-(+)-Austrocortirubin was first isolated from the fresh fruit bodies of the fungus Dermocybe splendida. rsc.org Its structure and absolute stereochemistry were determined through a combination of chemical and spectroscopic methods, including X-ray crystallography of a phenylboronate (B1261982) derivative. rsc.org Subsequently, another stereoisomer, (1S,3R)-austrocortirubin, was also isolated from Dermocybe splendida. researchgate.netpublish.csiro.au Its structure was confirmed through spectroscopic analysis and chemical synthesis. researchgate.netpublish.csiro.au Early investigations into the biological properties of these compounds revealed their potential as antimicrobial agents. rsc.org
Significance and Research Potential of this compound in Scientific Disciplines
The unique chemical structure and biological activity of this compound have made it a subject of interest across several scientific fields.
Medicinal Chemistry and Drug Discovery: this compound has demonstrated notable biological activities, particularly as an antibacterial and antimalarial agent. Several studies have highlighted its inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus. researchgate.netgriffith.edu.au For instance, (1S,3S)-austrocortirubin showed an IC50 of 3 μg/mL against S. aureus. griffith.edu.au Furthermore, this compound has exhibited promising activity against the malaria parasite, Plasmodium falciparum. griffith.edu.au The tetrahydroanthraquinone scaffold of this compound is seen as a valuable starting point for the synthesis of new therapeutic agents. griffith.edu.au
Organic Synthesis: The complex, stereochemically rich structure of this compound presents a significant challenge and opportunity for synthetic organic chemists. The total synthesis of (±)-austrocortirubin has been achieved, providing a route to produce the compound and its analogs in the laboratory for further study. publish.csiro.au This allows for the exploration of structure-activity relationships, which is crucial for optimizing its biological effects. griffith.edu.au
Biochemistry and Biosynthesis: Understanding the biosynthetic pathway of this compound provides insights into the enzymatic machinery that fungi use to create complex natural products. nih.govrsc.org This knowledge can be harnessed for biotechnological applications, such as the engineered production of this compound or novel, structurally related compounds.
Overview of Current Challenges and Opportunities in this compound Studies
Despite its potential, research on this compound faces several hurdles.
Challenges:
Supply: The isolation of this compound from its natural fungal sources can be a limiting factor for extensive research, often yielding small quantities. griffith.edu.au While total synthesis has been achieved, it can be a complex and low-yielding process. publish.csiro.au
Structural Complexity and Stability: The presence of multiple stereocenters and a potentially unstable tetrahydroanthraquinone core can complicate synthesis and chemical modification. frontiersin.org
Limited Understanding of Mechanism of Action: While its biological activities are recognized, the precise molecular mechanisms by which this compound exerts its antibacterial and antimalarial effects are not fully understood.
Opportunities:
Analogue Synthesis: The development of more efficient synthetic routes would enable the creation of a library of this compound analogs. This would facilitate a deeper understanding of structure-activity relationships and could lead to the discovery of compounds with enhanced potency and improved pharmacological properties. griffith.edu.au
Biosynthetic Engineering: Advances in synthetic biology and genetic engineering could allow for the heterologous expression of the this compound biosynthetic pathway in a more easily cultivable host organism, potentially leading to a more sustainable and scalable production method.
Exploration of New Biological Activities: Further screening of this compound and its derivatives against a wider range of biological targets could uncover new therapeutic applications.
Properties
CAS No. |
150461-82-8 |
|---|---|
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 |
IUPAC Name |
(1S-cis)-1,2,3,4-tetrahydro-1,3,5,8-tetrahydroxy-6-methoxy-3-methyl-9,10-anthracenedione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,17-18,20,22H,4-5H2,1-2H3/t8-,16+/m0/s1 |
InChI Key |
DGBJOTSGQUQQJO-ZKANADHPSA-N |
SMILES |
O=C1C2=C(C(O)=C(OC)C=C2O)C(C3=C1[C@@H](O)C[C@](C)(O)C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Austrocortirubin; (1S,3S)-Austrocortirubin; (5S,7S)-Austrocortirubin; (+)-Austrocortirubin; NSC-626307; NSC 626307; NSC626307; |
Origin of Product |
United States |
Source Identification and Isolation Methodologies for Austrocortirubin
The quest for Austrocortirubin begins with identifying its natural producers. Fungi, in particular, have been identified as the principal sources of this compound.
Cortinarius Genus as Primary Sources
The genus Cortinarius stands out as a primary and well-documented source of this compound. Several species within this large and diverse group of mushrooms are known to synthesize this compound. Notably, Australian species of Cortinarius have been a focal point of research, revealing a rich diversity of bioactive metabolites, including this compound. researchgate.netthieme-connect.com
Cortinarius basirubescens : This species has been identified as a producer of this compound. researchgate.netnih.gov Studies have shown that alongside other pigments, C. basirubescens synthesizes this red tetrahydroanthraquinone (B8792033). zobodat.at
Dermocybe splendida : Now often classified within the Cortinarius genus, Dermocybe splendida is a significant source from which this compound has been isolated. wikipedia.orgpublish.csiro.aunih.gov The compound is one of the characteristic pigments found in the fruit bodies of this fungus. landcareresearch.co.nz In fact, the biosynthesis of this compound in D. splendida has been shown to proceed via the dihydroanthracenone (S)-torosachrysone. nih.gov
The presence of this compound and related compounds is a key chemotaxonomic marker, helping to differentiate between various species within the vast Cortinarius genus. zobodat.atresearchgate.net
Endophytic Fungi as Emerging Sources
In recent years, the search for novel bioactive compounds has expanded to include endophytic fungi, which reside within the tissues of living plants without causing any apparent disease. Several genera of endophytic fungi have been identified as producers of this compound, representing a promising and less-explored avenue for its discovery. frontiersin.orgnih.gov
Pestalotiopsis sp. : Strains of Pestalotiopsis have been isolated from various plants and found to produce a range of secondary metabolites. cabidigitallibrary.orgmeral.edu.mm Research has indicated their potential as a source of diverse bioactive compounds. frontiersin.org
Fusarium sp. : The genus Fusarium is another group of endophytic fungi that has been shown to produce this compound. mdpi.comencyclopedia.pub This is particularly interesting as Fusarium species are widespread and can be isolated from a variety of host plants. cabidigitallibrary.orgcabidigitallibrary.org
Nigrospora sp. : Nigrospora species, also known as endophytic fungi, have been identified as potential producers of bioactive compounds. cabidigitallibrary.orgmeral.edu.mmcabidigitallibrary.org Their ability to synthesize a diverse array of metabolites makes them a target for natural product discovery. frontiersin.org
The discovery of this compound in endophytic fungi highlights the vast and largely untapped biochemical potential of these symbiotic organisms.
Marine-Derived Fungi as Potential Producers
The marine environment is a rich source of unique and potent bioactive compounds. Fungi isolated from marine habitats, including those associated with other marine organisms, have emerged as a promising source of novel metabolites, including this compound. mdpi.comnih.gov
Research has shown that marine-derived strains of Fusarium, for example, can produce this compound. mdpi.comencyclopedia.pub Specifically, Fusarium spp. isolated from a gorgonian sea fan were found to excrete this compound. mdpi.comencyclopedia.pub The production of this compound by a marine-derived fungus, Microsporum sp., has also been reported. scribd.com This suggests that the genetic potential to produce this compound is not limited to terrestrial fungi and that marine ecosystems represent a valuable resource for its discovery.
Methodologies for this compound Extraction and Purification from Fungal Cultures
Once a producing fungal strain is identified, the next critical step is to extract and purify this compound. This involves optimizing the growth of the fungus to maximize yield and then employing sophisticated separation techniques.
Optimization of Fermentation Conditions for Enhanced this compound Yield
To maximize the production of this compound, it is crucial to optimize the conditions under which the producing fungus is grown, a process known as fermentation. This involves a systematic approach to fine-tuning various physical and chemical parameters.
Key factors that are often manipulated include the composition of the growth medium (e.g., carbon and nitrogen sources), pH, temperature, aeration (rotary speed), and fermentation time. researchgate.netnih.gov Statistical methods, such as response surface methodology, are frequently employed to efficiently identify the optimal combination of these factors. nih.govplos.org For instance, studies have shown that adjusting the concentrations of glucose, yeast extract, and other mineral salts can significantly enhance the yield of desired metabolites. nih.gov The goal is to create an environment that encourages the fungus to produce a high concentration of this compound. nih.gov
Advanced Chromatographic Techniques in this compound Isolation
Following fermentation, the crude extract containing this compound must undergo a series of purification steps to isolate the pure compound. Chromatography is the cornerstone of this process. rroij.com
Column Chromatography : This is a fundamental technique used for the initial separation of compounds from a complex mixture. column-chromatography.com The crude extract is passed through a column packed with a stationary phase (like silica (B1680970) gel), and different compounds move through the column at different rates depending on their chemical properties, allowing for their separation. column-chromatography.com
High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain highly pure this compound, HPLC is the method of choice. jsmcentral.orgaustinpublishinggroup.com This technique utilizes high pressure to pass the solvent through a column containing very fine particles, resulting in a much higher resolution and separation of compounds. austinpublishinggroup.comresearchgate.net Preparative HPLC can be used to isolate larger quantities of the purified compound. jsmcentral.org The use of online HPLC-DPPH analysis can also aid in the rapid screening of antioxidant compounds within the extracts. mdpi.com
The combination of these chromatographic techniques is essential for the successful isolation and purification of this compound from fungal sources. austinpublishinggroup.com
Biosynthetic Pathways and Genetic Regulation of Austrocortirubin
Identification and Characterization of Key Biosynthetic Enzymes and Genes for Austrocortirubin
While the specific gene cluster for this compound biosynthesis has not been fully elucidated, research into related compounds in Cortinarius species has revealed key enzymatic players and unique evolutionary traits. Fungi in this genus have developed their own metabolic pathways for anthraquinone (B42736) synthesis, which are distinct from those in other fungi like ascomycetes, suggesting a case of parallel evolution. leibniz-hki.de
Genomic and biochemical studies have identified several key enzyme types:
Non-Reducing Polyketide Synthases (nrPKSs): These are the foundational enzymes that build the polyketide backbone. In a remarkable discovery, some basidiomycete nrPKSs from Cortinarius have been found to be fully functional even without the N-terminal starter unit:acyl transferase (SAT) domain, which was previously thought to be essential for initiating polyketide assembly. nih.gov This indicates a novel mechanism for starter unit loading in these fungi.
O-Methyltransferases (OMTs): These enzymes are crucial for tailoring the anthraquinone scaffold by adding methyl groups, which significantly impacts the pigment's color and chemical properties. researchgate.net
Cytochrome P450 Monooxygenases: These enzymes are often involved in the oxidative modifications necessary to transform the initial polyketide products into more complex structures. nih.gov
Although the specific genes for this compound are yet to be named, characterization of nrPKSs from the related fungus Cortinarius rufoolivaceus provides a model for the types of enzymes involved.
| Enzyme Name (from C. rufoolivaceus) | Type | Putative Function in Anthraquinone Biosynthesis | Reference |
| CrPKS1 | nrPKS | Heptaketide synthase | nih.gov |
| CrPKS2 | nrPKS | Octaketide synthase | nih.gov |
| CrPKS3 | nrPKS | Octaketide synthase | nih.gov |
These findings demonstrate that basidiomycete nrPKSs can function independently of SAT domains, a significant departure from the canonical PKS mechanism. nih.gov Furthermore, the genes for anthraquinone biosynthesis in Cortinarius are not always located in a single contiguous cluster, suggesting metabolic crosstalk between different paralogous gene clusters. researchgate.net
Genetic Engineering Approaches for Augmenting this compound Production
While no studies have specifically reported the genetic engineering of this compound production, successful manipulation of pathways for related anthraquinones in Cortinarius demonstrates the feasibility of such approaches. researchgate.net The heterologous biosynthesis of the yellow pigments physcion (B1677767) and dermolutein in the yeast Saccharomyces cerevisiae has been achieved, paving the way for producing specific Cortinarius anthraquinones in a controlled fermentation system. researchgate.net
Several genetic engineering strategies could be applied to enhance the production of this compound.
| Genetic Engineering Approach | Description | Potential Application for this compound | Reference(s) |
| Heterologous Expression | Transferring the entire biosynthetic gene cluster (BGC) for this compound into a well-characterized host organism like S. cerevisiae or Aspergillus nidulans. | Enables production in a controlled, optimizable fermentation environment, independent of the slow-growing native fungus. researchgate.netamazonaws.com | |
| Overexpression of Pathway Genes | Increasing the expression levels of key genes within the native producer, such as the nrPKS or rate-limiting tailoring enzymes. | Can boost the overall metabolic flux towards the final product, increasing yields. frontiersin.org | |
| Transcription Factor Engineering | Overexpressing a pathway-specific transcription factor to activate an otherwise silent or lowly expressed BGC. | Can "turn on" the production of this compound or significantly increase its synthesis. nih.gov | |
| CRISPR-Cas9 Genome Editing | Precisely editing the genome to insert strong promoters, delete competing pathways, or modify enzyme function. | Offers a highly targeted method to enhance production efficiency and redirect metabolic precursors towards this compound synthesis. frontiersin.orgmdpi.com |
These modern biotechnology tools offer powerful avenues for overcoming the limitations of harvesting from wild sources and for producing specific, high-value pigments like this compound on an industrial scale. researchgate.netdemeter.net
Comparative Biosynthesis of this compound Stereoisomers and Related Anthraquinones
The biosynthesis of this compound is part of a larger, interconnected network that produces a suite of structurally related pigments. The stereochemistry and subsequent modifications of the initial polyketide product give rise to a diverse array of compounds within a single fungal species.
The precursor molecule, torosachrysone, is a branching point for the biosynthesis of both the yellow pigment austrocortilutein (B1231487) and the red pigment this compound in D. splendida. zobodat.at The pathways to these compounds are highly similar, likely differing only in the specific tailoring enzymes that act upon the common tetrahydroanthraquinone (B8792033) core. This shared origin leads to the co-occurrence of a family of related pigments, including 1-deoxythis compound and the fully aromatic anthraquinones formed by dehydration of this compound and austrocortilutein. zobodat.at
The stereochemistry of these molecules is of particular interest. Studies on the closely related austrocortilutein have revealed that different stereoisomers can be produced with varying enantiomeric purity depending on the fungal species. researchgate.net For example, (1S,3R)-austrocortilutein is often found as a single, enantiomerically pure isomer, whereas the enantiomeric composition of the (1S,3S) and (1R,3R) isomers can vary. researchgate.net This suggests that the enzymes responsible for the cyclization and reduction steps that set these stereocenters may have different specificities or efficiencies across different species. A similar stereochemical diversity likely applies to the biosynthesis of this compound isomers. researchgate.net
When comparing across the Cortinarius genus, there are significant interspecies differences in the types of anthraquinones produced. researchgate.net While D. splendida is rich in tetrahydroanthraquinones like this compound, other species such as Cortinarius sanguineus and Cortinarius semisanguineus primarily produce simpler, fully aromatic anthraquinones like emodin, dermocybin, and dermorubin. researchgate.netnih.gov
| Compound Name | Structural Class | Typical Fungal Source(s) | Biosynthetic Relationship to this compound |
| (1S,3S)-Austrocortirubin | Tetrahydroanthraquinone | Dermocybe splendida | Target compound |
| Austrocortilutein | Tetrahydroanthraquinone | Dermocybe splendida | Derived from the same precursor (torosachrysone) via a parallel branch. zobodat.at |
| 1-Deoxythis compound | Tetrahydroanthraquinone | Dermocybe splendida | A minor pigment derived from the main pathway. zobodat.at |
| Torosachrysone | Dihydroanthracenone | Dermocybe splendida | The direct octaketide precursor to the tetrahydroanthraquinone family. nih.govzobodat.at |
| Emodin | Anthraquinone | Cortinarius sanguineus | A simpler anthraquinone, representing an earlier exit point from the general pathway before complex dimerization or reduction. mdpi.comnih.gov |
| Dermocybin | Anthraquinone | Cortinarius sanguineus | A more complex hydroxylated anthraquinone. mdpi.comnih.gov |
| Dermorubin | Anthraquinone | Cortinarius semisanguineus | A carboxylic acid-containing anthraquinone, representing a different branch of tailoring reactions. researchgate.net |
This chemotaxonomic diversity highlights the evolutionary plasticity of the underlying biosynthetic gene clusters, where small changes in the suite of tailoring enzymes can lead to a dramatically different profile of final pigment products. mdpi.com
Synthetic Strategies and Chemical Modification of Austrocortirubin
Total Synthesis Approaches towards Austrocortirubin and its Stereoisomers
The total synthesis of this compound provides a means to confirm its structure, resolve its absolute stereochemistry, and produce quantities of the material and its isomers for further study. Early approaches resulted in racemic mixtures, while later efforts focused on developing enantioselective routes. publish.csiro.au
The development of enantioselective syntheses has been crucial for accessing specific stereoisomers of this compound. A key strategy involves the use of a chiral starting material to introduce the desired stereochemistry early in the synthetic sequence.
One successful enantioselective synthesis of (1S,3S)- and (1R,3R)-austrocortilutein, a related compound, and (1S,3S)-austrocortirubin utilized citramalic acid as the chiral precursor. researchgate.net Specifically, the synthesis of (1S,3R)-austrocortirubin was achieved starting from (S)-citramalic acid, confirming the structure and absolute stereochemistry of this naturally occurring pigment. publish.csiro.auresearchgate.net This approach establishes the C3 stereocenter from the chiral pool, and the C1 stereocenter is controlled in subsequent reactions.
Earlier synthetic work on (±)-austrocortirubin and its related deoxy derivative was accomplished starting from naphthopurpurin, but this route produced a racemic mixture of the final products. publish.csiro.au The move towards enantioselective methods using chiral building blocks like citramalic acid represents a significant advance, allowing for the targeted synthesis of individual, biologically relevant stereoisomers. researchgate.netpublish.csiro.au
This compound is a fungal pigment derived biosynthetically from a polyketide pathway. The laboratory synthesis of such complex polyketides presents significant challenges. researchgate.net Polyketides are a large class of natural products characterized by their structural diversity and complexity, often featuring multiple stereocenters, which makes their total synthesis a formidable task. rsc.org
The key challenges in polyketide synthesis that are relevant to this compound include:
Stereocontrol: The molecule contains multiple chiral centers, and controlling their relative and absolute stereochemistry is a primary obstacle. In nature, enzymes called polyketide synthases (PKSs) exert precise control over stereochemistry during the biosynthetic process. rsc.org Replicating this level of control in a laboratory setting requires sophisticated asymmetric reactions or the use of chiral auxiliaries and starting materials. nih.gov
Structural Complexity: The tetrahydroanthraquinone (B8792033) core is a highly substituted and functionalized ring system. Constructing this scaffold with the correct substituents in the desired positions requires robust and regioselective chemical transformations. nih.gov
Efficiency: Due to the structural complexity, total syntheses can be lengthy and low-yielding, making it difficult to produce large quantities of the target molecule. researchgate.net
Advances in synthetic methodology, such as the development of powerful cycloaddition reactions like the Diels-Alder reaction for constructing cyclic systems and new methods for enantioselective catalysis, have been instrumental in overcoming these challenges. nih.gov The ability to engineer PKSs also opens up possibilities for producing novel polyketides through biosynthetic pathways. frontiersin.orgnih.gov
Semi-Synthetic Derivatization of this compound Scaffolds
Using the natural product itself as a starting material for chemical modification is an efficient strategy for generating novel compounds. researchgate.net This approach, known as semi-synthesis or late-stage functionalization, leverages the complex core structure provided by nature, which can be both cost- and time-effective compared to a de novo synthetic strategy. researchgate.netgriffith.edu.au
A key challenge in the semi-synthesis of complex molecules is achieving regioselectivity—modifying one specific functional group while leaving others untouched. researchgate.netrsc.org In the case of this compound, which possesses multiple hydroxyl and carbonyl groups, selective functionalization is essential for creating predictable derivatives.
Research has demonstrated the successful regioselective functionalization of the (1S,3S)-austrocortirubin scaffold. griffith.edu.au In one study, a parallel solution-phase synthesis was used to create a library of N-substituted tetrahydroanthraquinones. This was achieved through the reaction of the this compound scaffold with various primary amines. The position of the N-alkylation was confirmed using spectroscopic methods, including gHMBC and ROESY NMR correlations, which verified that the substitution occurred at a specific site on the molecule. griffith.edu.au
The isolation of this compound from fungal sources, such as Cortinarius species, provides a scaffold for the generation of compound libraries for further investigation. griffith.edu.au By isolating the major constituent, (1S,3S)-austrocortirubin, researchers have been able to produce a series of novel analogs. researchgate.netgriffith.edu.au
A library of N-substituted tetrahydroanthraquinones was generated from (1S,3S)-austrocortirubin and a panel of eleven primary amines. griffith.edu.au This work demonstrates how the natural product scaffold can be systematically modified to explore the chemical space around the core structure. The resulting analogs feature different alkyl and aryl groups, introducing a range of new chemical properties. griffith.edu.au
Below is a table of the semi-synthetic analogs generated from the (1S,3S)-austrocortirubin scaffold.
Table 1: Semi-synthetic Analogs of (1S,3S)-Austrocortirubin
| Compound Number | Amine Used for Synthesis | Resulting Side Chain |
|---|---|---|
| 5 | Propylamine | n-Propyl |
| 6 | Butylamine | n-Butyl |
| 7 | 2-Methoxyethylamine | 2-Methoxyethyl |
| 8 | 3-Methoxypropylamine | 3-Methoxypropyl |
| 9 | Ethanolamine | 2-Hydroxyethyl |
| 10 | 3-Amino-1-propanol | 3-Hydroxypropyl |
| 11 | Benzylamine | Benzyl |
| 12 | 2-Phenylethylamine | 2-Phenylethyl |
| 13 | 3-Phenylpropylamine | 3-Phenylpropyl |
| 14 | 4-Picolylamine | 4-Picolyl |
| 15 | Tryptamine | 2-(1H-indol-3-yl)ethyl |
Data sourced from a study on the synthesis and antimalarial evaluation of a screening library based on the tetrahydroanthraquinone scaffold. griffith.edu.au
Advanced Spectroscopic and Chromatographic Techniques for Austrocortirubin Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Austrocortirubin Structural Determination (e.g., 1D, 2D NMR, COSY, HSQC, HMBC, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like this compound in solution. otka-palyazat.huwikipedia.org It provides precise information about the carbon-hydrogen framework and the connectivity between atoms. otka-palyazat.hucarlroth.com
One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, offers the initial overview of the molecular environment. The ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts, signal multiplicities (e.g., singlet, doublet), and coupling constants, which indicate adjacent protons. acs.orgrsc.org The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene, carbonyl). bhu.ac.in
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure of this compound by establishing correlations between nuclei. harvard.eduscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (³J-coupling). arabjchem.org This is crucial for tracing out spin systems within the molecule, such as the arrangement of protons on the saturated tetrahydro-ring of this compound. griffith.edu.au
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J-coupling). columbia.edu It provides a direct link between the ¹H and ¹³C assignments, simplifying the process of assigning signals to specific atoms in the structure. arabjchem.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J- and ³J-coupling). columbia.edu It is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and substituted aromatic carbons in the anthraquinone (B42736) moiety. griffith.edu.au
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. The resulting correlations are used to determine the relative stereochemistry of the molecule by revealing which substituents are on the same face of the ring system. griffith.edu.au For instance, ROESY correlations can confirm the cis or trans relationship of the hydroxyl and methyl groups on the tetrahydro-ring.
Analysis of semi-synthetic derivatives of (1S,3S)-austrocortirubin has allowed for the detailed assignment of its NMR signals. griffith.edu.au
| Table 1: ¹H and ¹³C NMR Data for an this compound Scaffold | ||
|---|---|---|
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 65.4 | 5.21 (br d, 4.9) |
| 2 | 32.0 | 1.90 (dd, 14.2, 4.9), 2.32 (br d, 14.2) |
| 3 | 67.8 | 4.77 (m) |
| 4 | 42.6 | 2.51 (d, 18.5), 3.16 (dd, 18.5, 1.7) |
| 4a | 149.9 | - |
| 5 | 161.9 | - |
| 5-OH | - | 12.24 (s) |
| 6 | 108.9 | 6.21 (s) |
| 7 | 166.4 | - |
| 8 | 162.7 | - |
| 8-OH | - | 14.10 (s) |
| 9 | 188.7 | - |
| 9a | 109.8 | - |
| 10 | 182.2 | - |
| 10a | 134.4 | - |
| 3-Me | 20.8 | 1.49 (d, 6.9) |
| 7-OMe | 56.1 | 3.94 (s) |
Mass Spectrometry (MS) Techniques for this compound Structure Confirmation and Metabolite Profiling (e.g., HRMS, LC-MS, GC-MS)
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information on the molecular weight and elemental composition of a compound. hmdb.ca When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for separating and identifying individual components within complex mixtures, such as fungal extracts. jascoinc.comacs.org
High-Resolution Mass Spectrometry (HRMS) is particularly vital in the study of new natural products. arabjchem.org By measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique elemental formula. sci-hub.se This is essential for distinguishing between compounds that have the same nominal mass but different atomic compositions. For this compound, HRMS would confirm its molecular formula, C₁₇H₁₈O₇.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of fungal pigments like this compound. hmdb.caresearchgate.net LC separates the components of the crude fungal extract, and the eluent is then introduced into the mass spectrometer. hmdb.ca This allows for the profiling of all the different pigments and metabolites present in the fungus. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of this compound, and the resulting fragmentation pattern provides further structural information, serving as a fingerprint for the molecule. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for more volatile and thermally stable compounds. mdpi.com While less common for analyzing intact polar pigments like this compound, it can be used for analyzing derivatized or smaller, less polar fragments of the molecule.
| Table 2: High-Resolution Mass Spectrometry Data for Related Tetrahydroanthraquinones | |||
|---|---|---|---|
| Compound | Ion | Calculated m/z | Found m/z |
| Prisconnatanone C (C₁₈H₂₀O₆) | [M + Na]⁺ | 355.1152 | 355.1152 |
| Synthetic Hydroanthraquinone (C₂₁H₁₅IO₃) | [M]⁺ | 442.0060 | 442.0062 |
X-ray Crystallography for Absolute Configuration Determination of this compound and its Derivatives
While NMR spectroscopy can establish the relative stereochemistry of a molecule, determining its absolute configuration often requires either chiroptical methods or X-ray crystallography. researchgate.net X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. wisc.edu The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice, producing a diffraction pattern that can be mathematically transformed into a 3D model of the molecule. rsc.org
For chiral molecules like this compound, which crystallize in non-centrosymmetric space groups, anomalous dispersion effects in the diffraction data allow for the unambiguous determination of the absolute configuration of all stereocenters. researchgate.net
A pivotal study in the structural elucidation of this compound involved the single-crystal X-ray analysis of one of its derivatives. researchgate.netvscht.cz While obtaining crystals of this compound itself proved challenging, researchers were able to form a phenylboronate (B1261982) derivative of (1S,3S)-austrocortirubin. The crystal structure of this derivative unequivocally established the absolute stereochemistry at the C-1 and C-3 positions as (S,S). This result was further corroborated by the X-ray analysis of an acetonide derivative of the co-occurring metabolite, (1S,3S)-austrocortilutein. researchgate.netvscht.cz This crystallographic evidence was crucial for correctly assigning the structure of this compound and related pigments isolated from Dermocybe splendida. researchgate.net
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in this compound Analysis
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are two fundamental spectroscopic techniques that provide important, albeit less detailed, structural information compared to NMR or MS. They are often used in the initial stages of characterization.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. ansto.gov.auresearchgate.net For compounds like this compound, the extended conjugated system of the anthraquinone chromophore gives rise to characteristic strong absorptions. The position of the absorption maxima (λ_max_) can provide clues about the nature and extent of conjugation and the presence of auxochromic groups (e.g., hydroxyl groups). researchgate.net The UV-Vis spectrum of a tetrahydroanthraquinone is distinct from that of a fully aromatic anthraquinone, helping to identify the core structure. griffith.edu.au
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending of bonds). nist.gov The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. researchgate.netresearchgate.net In the case of this compound, IR spectroscopy would clearly show the presence of key functional groups.
| Table 3: Characteristic Spectroscopic Data for this compound | |
|---|---|
| Technique | Characteristic Absorption / Wavelength |
| IR (cm⁻¹) | ~3440 (O-H stretching, hydroxyl groups) ~1655 (C=O stretching, conjugated carbonyl) ~1610 (C=C stretching, aromatic ring) |
| UV-Vis (λ_max_ nm) | Characteristic absorptions for the tetrahydroanthraquinone chromophore, typically with maxima around 230, 280, and a broad band above 400 nm indicating the red color. |
Chiroptical Methods for Stereochemical Assignment of this compound
Chiroptical methods are a group of spectroscopic techniques that are sensitive to the chirality (handedness) of molecules. The most common of these are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). wikipedia.orgnih.gov These techniques are crucial for assigning the absolute configuration of chiral molecules in solution, especially when X-ray crystallography is not successful. mdpi.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgsci-hub.se A CD spectrum plots this difference (ΔA) against wavelength. A non-racemic chiral sample will produce a CD spectrum with positive and/or negative peaks, known as Cotton effects.
The absolute configuration of a molecule like this compound can be determined by comparing its experimental CD spectrum to the spectrum predicted for a specific enantiomer using quantum chemical calculations. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. rsc.org For complex molecules with multiple chromophores or flexible conformations, this computational approach has become an essential tool. mdpi.com The sign and shape of the Cotton effects in the CD spectrum are directly related to the 3D arrangement of the atoms, making it a powerful probe of stereochemistry.
Biological Activities and Underlying Cellular Mechanisms of Austrocortirubin
In Vitro Antimicrobial Activities of Austrocortirubin and its Analogs
This compound, a tetrahydroanthraquinone (B8792033) natural product derived from fungi, has demonstrated a range of biological activities, including notable antimicrobial effects against various pathogens. encyclopedia.pubnih.gov Its efficacy, along with that of its structural analogs, has been the subject of several investigations, revealing its potential as a lead compound for the development of new antimicrobial agents.
Antibacterial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound and its related compounds have shown significant antibacterial activity, particularly against Gram-positive bacteria. encyclopedia.pubnih.gov In studies screening natural products from Australian fungi, (1S,3S)-austrocortirubin, along with its analog (1S,3R)-austrocortirubin and 1-deoxythis compound, exhibited mild activity against Gram-positive isolates at a concentration of 100 μM. nih.gov
Specifically, compounds isolated from Cortinarius species, including this compound, have demonstrated efficacy against Staphylococcus aureus. encyclopedia.pubnih.govthieme-connect.com Research on metabolites from Cortinarius basirubescens found that this compound strongly inhibited the growth of S. aureus, with a reported IC50 value ranging from 0.7 to 12 µg/mL. thieme-connect.com This activity is part of a broader trend observed for anthraquinone (B42736) derivatives, which are recognized for their antibacterial properties. encyclopedia.pubnih.govipb.pt
Staphylococcus aureus| Compound | Source Organism | Activity against S. aureus | Reported Concentration/IC50 | Reference |
|---|---|---|---|---|
| (1S,3S)-Austrocortirubin | Australian Fungi | Mild Activity | 100 μM | nih.gov |
| (1S,3R)-Austrocortirubin | Australian Fungi | Mild Activity | 100 μM | nih.gov |
| 1-Deoxythis compound | Australian Fungi | Mild Activity | 100 μM | nih.gov |
| This compound | Cortinarius basirubescens | Strong Inhibition | 0.7–12 µg/mL | thieme-connect.com |
Antifungal Activity against Fungal Pathogens
In addition to its antibacterial properties, this compound has also been investigated for its antifungal potential. Screenings of natural products from Australian fungi identified that (1S,3S)-austrocortirubin and its analog (1S,3R)-austrocortirubin displayed mild antifungal activity. nih.gov Another study noted that this compound exhibited weak antifungal activities. dntb.gov.ua The broader class of anthraquinones, to which this compound belongs, is known for demonstrating activity against various fungal species. mdpi.com
Mechanistic Investigations of this compound's Antimicrobial Action
The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, the general mechanisms of action for antimicrobial agents can be varied, often targeting essential cellular processes. researchgate.net For many antibiotics, this involves interference with the synthesis of the bacterial cell wall, disruption of the cytoplasmic membrane's integrity, inhibition of protein synthesis, or alteration of nucleic acid metabolism. researchgate.net Given that this compound is an anthraquinone, its mode of action may be related to those of other compounds in this class, which are known to interfere with cellular processes.
Cytotoxic and Anti-proliferative Effects of this compound in Cell-Based Assays
Beyond its antimicrobial properties, this compound has garnered significant attention for its cytotoxic and anti-proliferative effects against cancer cells. nih.gov This activity positions it as a compound of interest in the search for new anticancer agents.
(1S,3S)-austrocortirubin has been identified as having a GI50 (Growth Inhibition 50) of 3 µM against the human colon cancer cell line HCT116. nih.govnih.gov This indicates a potent ability to inhibit the growth of these cancer cells. The observed cytotoxicity is linked to the induction of apoptosis, or programmed cell death. nih.govnih.gov
| Compound | Cell Line | Effect | GI50 Value | Reference |
|---|---|---|---|---|
| (1S,3S)-Austrocortirubin | HCT116 (Colon Cancer) | Growth Inhibition, Apoptosis Induction | 3 μM | nih.govnih.gov |
Induction of DNA Damage by this compound in Cellular Systems
A key mechanism underlying the cytotoxic effects of this compound is its ability to induce DNA damage. nih.govmedkoo.com Studies have shown that (1S,3S)-austrocortirubin causes significant DNA damage in HCT116 cells. nih.govnais.net.cn This damage occurs across multiple phases of the cell cycle, including the G0/G1, S, and G2 phases. nih.govnais.net.cn The mechanism by which this compound induces DNA damage is considered unique and distinct from that of other DNA-damaging agents like doxorubicin, despite structural similarities. nih.gov
Modulation of Cell Cycle Progression (e.g., G2/M arrest) by this compound
As a consequence of the extensive DNA damage it causes, this compound significantly impacts cell cycle progression. nih.gov Specifically, treatment with (1S,3S)-austrocortirubin leads to cell cycle arrest at the G2/M checkpoint. nih.govnih.govnais.net.cn This checkpoint serves as a crucial control point, preventing cells with damaged DNA from entering mitosis. The substantial amount of DNA damage induced by this compound effectively halts the cell cycle at this stage, preventing cell division and contributing to its anti-proliferative effects. nih.gov
This compound-Induced Apoptosis and Programmed Cell Death Pathways
This compound, a tetrahydroanthraquinone natural product derived from fungi, has been identified as an inducer of apoptosis, a form of programmed cell death, in cancer cells. nih.govnais.net.cn Specifically, the (1S,3S)-austrocortirubin isomer has demonstrated a potent ability to trigger apoptotic processes in human colorectal carcinoma (HCT116) cells. nih.gov
The mechanism of action involves the induction of significant DNA damage. nih.govamanote.com This damage is not confined to a specific phase of the cell cycle but occurs throughout the G0/G1, S, and G2 phases. nih.gov The extensive DNA damage ultimately halts the cell cycle at the G2/M checkpoint, preventing the cells from proceeding into mitosis and leading to their apoptotic demise. nih.gov This process of programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells and is a key target for many anticancer therapies. frontiersin.orgnih.gov The induction of apoptosis by this compound highlights its potential as a cytotoxic agent against cancer cells. nih.govjppres.com
The process of apoptosis is a regulated cellular mechanism involving a cascade of molecular events. frontiersin.org It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. frontiersin.orgmdpi.com While the precise apoptotic pathway activated by this compound is still under detailed investigation, the induction of widespread DNA damage suggests a strong engagement of the intrinsic pathway, which is often triggered by cellular stress and DNA damage. nih.govmdpi.com
Investigation of Cellular Targets and Signaling Pathways Affected by this compound (e.g., NF-κB, PI3K/Akt)
While direct studies specifically detailing the effects of this compound on the NF-κB and PI3K/Akt signaling pathways are limited, the broader context of its action as a DNA-damaging agent provides some inferential insights. These pathways are central to cell survival, proliferation, and inflammatory responses and are often dysregulated in cancer. cellsignal.comnumberanalytics.com
The PI3K/Akt pathway is a critical pro-survival pathway that, when activated, can inhibit apoptosis and promote cell growth. cellsignal.commdpi.com Given that this compound induces apoptosis through DNA damage, it is plausible that it may directly or indirectly inhibit the PI3K/Akt pathway. nih.gov Inhibition of this pathway would lower the threshold for apoptosis, making the cells more susceptible to the DNA damage inflicted by the compound. The PI3K/Akt pathway is known to interact with other signaling cascades, including the NF-κB pathway, to regulate cellular processes. numberanalytics.com
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a dual role in cell fate. cellsignal.comfrontiersin.org It is a key regulator of inflammation and immune responses, and its activation can either promote cell survival or, under certain conditions, contribute to cell death. frontiersin.orgresearchgate.net The relationship between DNA damage and NF-κB activation is complex. Some DNA-damaging agents can activate NF-κB as a survival response, while in other contexts, its activation is part of the apoptotic process. Further research is needed to elucidate the specific interaction between this compound and the NF-κB signaling cascade in cancer cells.
Other Investigated Biological Activities (e.g., Antiviral, Antimalarial, Immunomodulatory)
Beyond its anticancer properties, this compound has been investigated for a range of other biological activities, demonstrating its potential as a versatile bioactive compound.
Antiviral Activity: this compound has exhibited mild antiviral properties. nih.gov Specifically, it has shown activity against the respiratory syncytial virus (RSV) with an IC50 value of 74.0 μM. nih.govresearchgate.net This suggests that this compound may have potential as a lead compound for the development of antiviral agents. frontiersin.org
Antimalarial Activity: Research has highlighted the promising antimalarial potential of this compound. nih.govgriffith.edu.au The (1S,3S)-austrocortirubin isomer, in particular, was found to be the most active against a chloroquine-sensitive strain of Plasmodium falciparum (3D7), the parasite responsible for the most severe form of malaria, with an IC50 of 1.9 μM. nih.govgriffith.edu.au This activity, coupled with moderate cytotoxicity against neonatal foreskin fibroblast (NFF) cells (IC50 of 15.6 μM), suggests a degree of selectivity for the parasite. nih.gov
Immunomodulatory Activity: While direct and extensive studies on the immunomodulatory effects of this compound are not widely available, the general class of fungal secondary metabolites to which it belongs is known to possess such properties. researchgate.netthieme-connect.com The term immunomodulation refers to the alteration of the immune system's response, which can involve either stimulation or suppression. mdpi.com Given its cytotoxic and antiviral activities, it is plausible that this compound could modulate immune responses, but this area requires further dedicated investigation.
Interactive Data Table: Biological Activities of this compound
| Biological Activity | Target/Organism | Cell Line/Strain | Measurement | Value | Reference(s) |
| Cytotoxicity | Human Breast Adenocarcinoma | MCF-7 | IC50 | 6.3 μM | nih.gov |
| Cytotoxicity | Human Colorectal Carcinoma | HCT116 | GI50 | 3 μM | nih.gov |
| Antiviral | Respiratory Syncytial Virus (RSV) | IC50 | 74.0 μM | nih.govresearchgate.net | |
| Antimalarial | Plasmodium falciparum | 3D7 | IC50 | 1.9 μM | nih.govgriffith.edu.au |
| Cytotoxicity | Neonatal Foreskin Fibroblast | NFF | IC50 | 15.6 μM | nih.gov |
Structure Activity Relationship Sar Studies of Austrocortirubin and Its Analogs
Systematic Modification of Austrocortirubin Core Structure and Substituents
Systematic modification of the this compound scaffold has been a key strategy to probe its SAR. Studies involving the synthesis of a library of tetrahydroanthraquinone (B8792033) analogs have revealed important trends related to the substituents on the benzoquinone ring.
One area of focus has been the alteration of the side chains on the benzoquinone moiety. Research has shown that the addition of certain short side chains can lead to enhanced cytotoxicity. griffith.edu.au For instance, the introduction of a three-atom linker connected to a phenyl or a para-chlorophenyl group resulted in analogs with increased cytotoxic activity. Conversely, the incorporation of long alkyl side chains onto the benzoquinone ring was found to produce compounds that were essentially inactive. griffith.edu.au This suggests that the size and nature of the substituent at this position are critical determinants of biological function, with bulky alkyl groups being detrimental to activity.
The core tetrahydroanthraquinone structure itself has also been subject to modification. Analogs where the cyclohexyl ring is aromatized have been synthesized and evaluated. griffith.edu.au These studies demonstrated that the aromatization of this ring leads to a decrease in cytotoxicity, highlighting the importance of the non-aromatic, hydroxylated cyclohexane (B81311) ring for the compound's biological action. griffith.edu.au
Correlation of Specific Structural Motifs with Biological Potency and Selectivity
Specific structural motifs within the this compound molecule are strongly correlated with its biological potency. The most critical of these are the hydroxyl groups located on the cyclohexyl ring. The elimination of either the secondary or the tertiary hydroxyl group, or the removal of both, results in a complete loss of biological activity. griffith.edu.au This underscores the indispensable role of these hydrogen-bonding donors in the interaction with biological targets.
The quinone functionality is another key motif. While this compound itself is a tetrahydro-5,8-anthraquinone, its structural relationship to other quinone-based anticancer agents like Doxorubicin is notable. nih.govnih.gov However, despite structural similarities, its mechanism of action is distinct, indicating that the specific arrangement of the tetrahydroanthraquinone core and its substituents confers a unique biological profile. nih.gov
In terms of selectivity, this compound has demonstrated differential activity against various microbial species. It strongly inhibits the growth of the Gram-positive bacterium Staphylococcus aureus, with reported IC50 values between 0.7–12 µg/mL. thieme-connect.com However, it is significantly less potent against the Gram-negative bacterium Pseudomonas aeruginosa. thieme-connect.com This suggests that the structural features of this compound allow for selective interactions with targets in certain microorganisms over others. Some studies have noted that both (1S,3R)- and (1S,3S)-austrocortirubin displayed poor antibacterial activity against Gram-positive isolates at a concentration of 100 μM. mdpi.com
Stereochemical Influence on this compound's Biological Activities
The stereochemistry of the chiral centers in the cyclohexyl ring of this compound has a profound impact on its biological activity. The naturally occurring and most active form of the compound is the (+)-(1S, 3S)-austrocortirubin stereoisomer. nih.govrsc.org
SAR studies have decisively shown that the specific spatial arrangement of the hydroxyl groups is crucial. Inversion of the stereochemistry at the tertiary hydroxyl group leads to the elimination of biological activity. griffith.edu.au Similarly, inversion of the configuration at the quaternary center (C1) also results in a significant decrease in cytotoxicity. griffith.edu.au This strict stereochemical requirement implies that the precise three-dimensional presentation of the hydroxyl groups is necessary for the molecule to bind effectively to its cellular target(s).
| Compound | Modification | GI50 (µM) |
|---|---|---|
| (1S,3S)-Austrocortirubin | Parent Compound | 4 |
| Analog 1 | Inversion of Quaternary Center | > 20 |
| Analog 2 | Removal of Secondary Hydroxyl | > 20 |
| Analog 3 | Aromatization of Cyclohexyl Ring | Decreased Cytotoxicity |
| Analog 4 | Long Alkyl Side Chain | Inactive |
Computational Approaches and Molecular Modeling in this compound SAR Analysis
While computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for analyzing SAR, specific applications of these techniques to this compound and its analogs are not extensively detailed in the available research. Such computational studies would be invaluable for elucidating the precise binding modes of this compound with its biological targets and for rationally designing new analogs with improved potency and selectivity. Molecular docking, for example, could help visualize the interactions between the critical (1S, 3S)-hydroxyl groups and a target protein's active site, providing a structural basis for their observed importance. nih.govmdpi.com QSAR models could quantitatively correlate structural modifications with changes in biological activity, aiding in the prediction of the potency of novel derivatives. nih.gov
Chemical Ecology and Ecological Significance of Austrocortirubin
Role of Austrocortirubin as a Fungal Defense Metabolite in Ecological Interactions
This compound, a tetrahydroanthraquinone (B8792033) pigment, plays a significant role as a fungal defense metabolite. Fungi produce a vast array of secondary metabolites, and it is believed that the presence of these compounds in fungal fruiting bodies is a result of defense mechanisms developed for survival. nih.govencyclopedia.pub These natural products are crucial for fungi to navigate their complex environments, which are often characterized by intense competition with other microorganisms.
The production of antimicrobial compounds like this compound is a key strategy for fungi to inhibit the growth of competing bacteria and other fungi. This is particularly important in the context of increasing antibiotic resistance, as these naturally occurring compounds are gaining attention for their potential as alternative antimicrobial agents. nih.govencyclopedia.pub
Research has shown that this compound, isolated from fungi such as Cortinarius basirubescens and Dermocybe splendida, exhibits antibacterial activity. nih.govencyclopedia.pubwikipedia.org Specifically, it has demonstrated efficacy against Staphylococcus aureus. nih.govresearchgate.net This activity is attributed to its chemical structure, which is common to many anthraquinone (B42736) derivatives known for their antimicrobial properties. nih.govencyclopedia.pub The ability to inhibit the growth of bacteria like S. aureus suggests that this compound helps the producing fungus to secure its niche and resources by warding off bacterial competitors.
The following table summarizes the antimicrobial activity of this compound and related compounds:
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Source Organism | Target Organism | Activity (IC50 µg/mL) |
|---|---|---|---|
| This compound | Cortinarius basirubescens | Staphylococcus aureus | 0.7-12 researchgate.net |
| Austrocortilutein (B1231487) | Cortinarius basirubescens | Staphylococcus aureus | 0.7-12 researchgate.net |
| Torosachrysone | Cortinarius basirubescens | Staphylococcus aureus | 0.7-12 researchgate.net |
| Physcion (B1677767) | Cortinarius basirubescens | Staphylococcus aureus | 0.7-12 researchgate.net |
| Emodin | Cortinarius basirubescens | Staphylococcus aureus | 0.7-12 researchgate.net |
| Physcion | Cortinarius basirubescens | Pseudomonas aeruginosa | 1.5 researchgate.net |
| Emodin | Cortinarius basirubescens | Pseudomonas aeruginosa | 2.0 researchgate.net |
Inter-species Communication and Allelopathic Effects Mediated by this compound
Beyond its direct defensive role, this compound is involved in the complex web of inter-species communication and can exert allelopathic effects. Allelopathy refers to the chemical inhibition of one organism by another, a common phenomenon in microbial communities. The production and release of secondary metabolites like this compound can influence the growth, behavior, and development of neighboring organisms.
The antimicrobial properties of this compound are a clear example of its allelopathic potential. By inhibiting the growth of certain bacteria, the producing fungus can gain a competitive advantage. This is a form of chemical warfare that shapes the composition and dynamics of microbial communities in the soil and on decaying organic matter where these fungi thrive.
While direct evidence for this compound's role as a signaling molecule is still emerging, the production of such a biologically active compound is unlikely to be an isolated event. It is plausible that the presence of this compound could be detected by other organisms, triggering a cascade of responses. For instance, the inhibition of bacterial growth could indirectly affect other fungi that may have symbiotic or antagonistic relationships with those bacteria.
The study of fungal secondary metabolites has revealed that these compounds can have multifaceted roles, acting as both defense agents and signaling molecules. The allelopathic effects of this compound are a key aspect of its ecological significance, contributing to the competitive interactions that structure fungal and microbial communities.
Environmental Factors Influencing this compound Production in Fungal Habitats
The production of secondary metabolites by fungi, including this compound, is not constant and is often influenced by a variety of environmental factors. These factors can act as triggers or regulators, modulating the biosynthesis of these compounds. While specific studies on the environmental regulation of this compound are limited, general principles of fungal secondary metabolism can be applied.
Key environmental factors that are known to influence the production of secondary metabolites in fungi include:
Nutrient availability: The composition and concentration of nutrients in the substrate, such as carbon and nitrogen sources, can significantly impact the production of secondary metabolites.
Temperature: Fungi have optimal temperature ranges for growth and for the production of specific compounds. Deviations from this optimal range can either enhance or suppress metabolite production. mdpi.com
pH: The acidity or alkalinity of the environment is another critical factor that can affect enzyme activity and, consequently, the biosynthesis of secondary metabolites.
Light: For some fungi, light can be a signal that triggers the production of certain pigments and other secondary metabolites.
Biotic interactions: The presence of other microorganisms, both competing and symbiotic, can induce the production of defense compounds like this compound. This is a well-documented phenomenon known as induced defense.
The following table outlines potential environmental factors and their likely influence on this compound production, based on general knowledge of fungal secondary metabolism:
Table 2: Potential Environmental Influences on this compound Production
| Environmental Factor | Potential Influence on this compound Production |
|---|---|
| Nutrient Limitation (e.g., Nitrogen) | May trigger or enhance production as a stress response. |
| Sub-optimal Temperatures | Could increase or decrease production depending on the specific fungal species. mdpi.com |
| Presence of Competing Bacteria | Likely to induce or increase production as a defense mechanism. |
| Changes in pH | May alter biosynthetic pathways, leading to changes in production levels. |
Understanding the environmental cues that regulate this compound production is crucial for ecological studies and for potential biotechnological applications. Further research in this area would provide valuable insights into the chemical ecology of the fungi that produce this fascinating compound.
Advanced Analytical Methodologies for Austrocortirubin Quantification and Profiling in Research
Development of High-Performance Liquid Chromatography (HPLC) Methods for Austrocortirubin Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chemical compounds from complex mixtures, such as fungal extracts. researchgate.netlenus.ie For anthraquinone (B42736) pigments like this compound, reverse-phase HPLC (RP-HPLC) is commonly employed, separating compounds based on their hydrophobicity.
Published research demonstrates the use of HPLC primarily for the isolation and purification of this compound from the crude extracts of Cortinarius species, often alongside related pigments like austrocortilutein (B1231487), emodin, and dermocybin. researchgate.netgriffith.edu.auresearchgate.netresearchgate.net These methods typically utilize a C18 column as the stationary phase and a gradient elution system with a mobile phase consisting of an acidified water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The use of a Diode-Array Detector (DAD) allows for the monitoring of elution profiles at specific wavelengths corresponding to the absorbance maxima of the anthraquinones, which is often in the range of 254 nm and 400-500 nm. nih.govscispace.com
While these HPLC methods are effective for separation, detailed, fully validated quantification methods for this compound are not extensively documented in publicly available literature. A quantitative method would require systematic validation, including parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a study on other fungal anthraquinones reported a linear range of 0.25–50.00 μg/mL with LODs between 0.07–0.11 μg/mL, providing a template for how a quantitative method for this compound could be established. nih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of anthraquinone pigments from fungal sources, which would be applicable for the development of an this compound-specific method.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase (Column) | Reverse Phase C18 (e.g., Synergi MAX-RP, Intersil ODS-3) | nih.govnih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.1% formic or o-phosphoric acid) | nih.govnih.gov |
| Flow Rate | Typically 0.5 - 1.0 mL/min | nih.govnih.gov |
| Detection | Diode Array Detector (DAD) or UV Detector (Wavelengths: ~254 nm, ~285 nm, ~450-511 nm) | griffith.edu.aunih.govmdpi.com |
| Column Temperature | Maintained at a constant temperature, e.g., 30-40 °C, for reproducibility | nih.govpensoft.net |
Mass Spectrometry-Based Techniques for this compound Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of natural products and for metabolite profiling. news-medical.netmdpi.com Coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity for identifying and quantifying compounds in complex biological mixtures. acs.org
For this compound, MS has been fundamental in its initial identification and characterization. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition (C₁₆H₁₆O₇). wikipedia.orgcjnmcpu.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule, yielding a characteristic pattern that serves as a structural fingerprint, confirming the identity of the compound and helping to distinguish it from isomers. news-medical.netacs.org
Metabolite profiling aims to identify the products of metabolic processes, such as the degradation or transformation of this compound by an organism or cell. While specific studies focusing on the comprehensive metabolite profiling of this compound are not prominent in the literature, the general methodology is well-established. mdpi.comacs.org An untargeted metabolomics approach using LC-HRMS would involve comparing the metabolic fingerprints of a system (e.g., a fungus or cell culture) before and after exposure to this compound. acs.org This allows for the detection of new or altered metabolites, which can then be identified through their accurate mass and MS/MS fragmentation patterns, often with the aid of metabolomics databases. acs.orgrsc.org
Key steps in LC-MS-based metabolite profiling for a compound like this compound would include:
Sample Preparation: Extraction of metabolites from the biological matrix.
Chromatographic Separation: Separation of metabolites using HPLC or UHPLC to reduce matrix effects and separate isomers. news-medical.net
Mass Spectrometric Analysis: Detection using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to acquire accurate mass data for both parent ions (MS1) and fragment ions (MS2). mdpi.comuni-rostock.de
Data Analysis: Use of specialized software to detect features, perform statistical analysis (like Principal Component Analysis), and identify significantly altered metabolites by comparing their spectral data to libraries and databases. acs.orgrsc.org
Bioanalytical Methods for this compound Detection in Complex Biological Matrices (e.g., cell cultures)
Detecting and quantifying a specific compound like this compound within a complex biological matrix, such as a cell culture or plasma, presents significant analytical challenges due to the presence of numerous interfering substances (e.g., proteins, lipids, salts). nih.gov While this compound has reported antibacterial activity, indicating its use in biological assays, detailed bioanalytical methods for its quantification in such systems are not widely published. researchgate.net
Developing a robust bioanalytical method is crucial for pharmacokinetic or in vitro studies. The process generally involves extensive sample preparation followed by a highly sensitive and selective detection technique, typically LC-MS/MS. lenus.ienih.gov
Sample Preparation: The primary goal is to isolate the analyte of interest from the matrix components that can interfere with the analysis. Common techniques include:
Protein Precipitation: Using an organic solvent like acetonitrile or methanol to denature and precipitate the majority of proteins.
Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible organic solvent, leaving interfering substances behind in the aqueous layer.
Solid-Phase Extraction (SPE): Using a sorbent-packed cartridge that selectively retains the analyte, which is then washed and eluted with an appropriate solvent. This technique can provide a much cleaner sample than precipitation or LLE. nih.gov
Detection: For complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. nih.gov In this setup, after chromatographic separation, the mass spectrometer is set to a specific mode called Multiple Reaction Monitoring (MRM). In MRM, a specific parent ion for this compound is selected and fragmented, and then only a specific, characteristic fragment ion is monitored. This two-stage filtering dramatically reduces background noise and allows for accurate quantification even at very low concentrations. uni-rostock.de
The detection of microbial contamination, such as mycoplasma, in cell cultures is a separate but critical aspect of in vitro work, for which methods like PCR, DNA staining, or ELISA are used. biocompare.comnih.gov However, for quantifying a specific chemical compound like this compound, a chromatographic approach is necessary.
Standardization and Validation of Analytical Protocols for this compound Research
For any analytical method to be considered reliable and reproducible, it must undergo a thorough validation process. nih.gov The validation demonstrates that the method is suitable for its intended purpose. frontiersin.org International guidelines, such as those from the International Council for Harmonisation (ICH), outline the parameters that need to be assessed. seq.es The standardization and validation of an HPLC or LC-MS method for this compound would be a prerequisite for its use in quality control, stability testing, or formal preclinical and clinical studies.
The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Purpose |
|---|---|---|
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | Ensures that the signal being measured is only from this compound. nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Defines the concentration range over which quantification is accurate. pensoft.net |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Confirms the working limits of the method. nih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. | Measures the systematic error of the method. seq.es |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Measures the random error of the method. seq.es |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method for detection purposes. pensoft.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for reliable quantitative measurements. pensoft.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). | Ensures the method is reliable during normal use. nih.gov |
Future Directions and Persistent Research Challenges in Austrocortirubin Studies
Exploration of Uncharted Biological Activities and Novel Mechanisms of Action for Austrocortirubin
While initial studies have sketched out the bioactivity profile of this compound, a vast landscape of potential applications remains unexplored. The primary focus of future research should be on broadening the scope of biological screening and deepening the understanding of its molecular mechanisms.
One of the most compelling findings is that (1S,3S)-austrocortirubin induces DNA damage in HCT116 colon cancer cells through a mechanism that is distinct from the structurally related anthracycline, doxorubicin. nih.gov The compound causes significant DNA damage, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis. nih.govnais.net.cn A priority for future research is to precisely elucidate this unique mechanism, which could reveal novel targets in cancer therapy.
Beyond its anticancer potential, this compound has demonstrated a range of other biological activities. Computational and in vitro studies have highlighted its potential as an antimicrobial agent. Molecular docking simulations suggest that this compound has a good binding affinity for DNA gyrase, a key enzyme in bacterial DNA replication, making it a promising candidate for developing new antibiotics. nih.govmdpi.com This is particularly relevant in the era of rising antimicrobial resistance. nih.gov The compound has shown strong inhibitory activity against Staphylococcus aureus and has been identified in screens for antistaphylococcal compounds from fungi. researchgate.netnih.gov Further investigations should target a wider array of pathogenic bacteria, including multidrug-resistant strains, to fully map its antibacterial spectrum.
Additionally, this compound has been reported to possess antimalarial properties against Plasmodium falciparum and mild antiviral activity. griffith.edu.aunih.gov These initial findings warrant more extensive studies to identify the specific parasitic and viral targets and to evaluate its efficacy in more complex models. The exploration of its activity against other parasites, fungi, and viruses represents a significant uncharted area of research.
Table 1: Known Biological Activities of this compound
| Activity | Target/Cell Line | Key Findings | Citations |
|---|---|---|---|
| Anticancer | HCT116 (Colon Carcinoma) | Induces DNA damage and apoptosis via a unique mechanism distinct from doxorubicin; GI50 of 3µM. | nih.gov |
| MCF-7 (Breast Carcinoma) | Exhibits selective cytotoxicity with an IC50 value of 6.3 µM. | researchgate.netnih.gov | |
| A-549 (Lung Cancer) | Shows potent cytotoxic activity. | nih.gov | |
| Antimicrobial | Staphylococcus aureus | Strongly inhibits growth with IC50 values ranging from 0.7-12 µg/mL. | researchgate.net |
| DNA Gyrase B (Bacterial) | Docking studies show good binding affinity, suggesting a potential mechanism for antibacterial action. | nih.govmdpi.com | |
| Antimalarial | Plasmodium falciparum (3D7) | The (1S,3S) isomer is the most active among related natural products, with an IC50 of 1.9 µM. | griffith.edu.auresearchgate.net |
| Antiviral | General Screen | Mild antiviral activity reported. | nih.gov |
Sustainable and Scalable Production Strategies for this compound (e.g., biotechnological approaches)
A significant bottleneck in the research and development of natural products is the challenge of supply. griffith.edu.au Currently, this compound is obtained through extraction and isolation from its fungal sources, such as Cortinarius species. griffith.edu.au This approach is often limited by the low abundance of the compound in the source organism and difficulties in large-scale cultivation of the fungus, hindering the generation of sufficient quantities for extensive preclinical and clinical studies. griffith.edu.au
Future research must prioritize the development of sustainable and scalable production methods. Green biotechnology offers a promising avenue to address this challenge. scientificsearch.com Potential strategies include:
Fermentation Optimization: Systematically refining the culture conditions (e.g., media composition, pH, temperature, aeration) for the native Cortinarius or Pestalotiopsis strains could significantly enhance the yield of this compound. mdpi.comresearchgate.net
Heterologous Expression: A powerful biotechnological approach involves identifying the biosynthetic gene cluster responsible for this compound production and expressing it in a more tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae (baker's yeast). frontiersin.org This method decouples production from the slow-growing native fungus and allows for industrial-scale fermentation.
Synthetic Biology: Engineering microbial cell factories can further optimize yields. frontiersin.org This could involve modifying metabolic pathways to increase the availability of precursors for this compound synthesis or removing pathways that compete for those precursors. nih.gov
Total Synthesis: While challenging, developing a cost-effective and scalable total chemical synthesis route would provide a reliable, source-independent supply of the compound. rsc.orgnih.gov A scalable synthesis would also be invaluable for producing analogs that are not accessible through semi-synthesis. rsc.org
The integration of these biotechnological and synthetic strategies is essential for transforming this compound from a laboratory curiosity into a viable therapeutic scaffold. bio.orgslu.se
Integration of Omics Technologies (e.g., Genomics, Proteomics) in this compound Biosynthesis and Activity Research
The "omics" revolution provides a powerful toolkit to accelerate natural product research. nih.govf1000research.com A multi-omics approach can unravel the complexities of this compound's biosynthesis and its mechanism of action at a systems level. researchgate.netfrontiersin.org
Genomics: The starting point is to sequence the genome of a high-producing Cortinarius species. opentextbc.ca Bioinformatic analysis can then identify the biosynthetic gene cluster (BGC) for this compound, which is likely to contain a polyketide synthase (PKS) gene along with genes for tailoring enzymes (e.g., hydroxylases, methyltransferases) that complete the molecule's structure. researchgate.net
Transcriptomics (RNA-seq): By analyzing gene expression under different culture conditions, researchers can identify the specific triggers that activate the this compound BGC. frontiersin.org This knowledge is crucial for optimizing fermentation yields and for understanding the compound's ecological role for the fungus. nih.gov
Proteomics: This technology identifies the actual proteins present in the cell under specific conditions. opentextbc.canih.gov Proteomic analysis can confirm that the enzymes encoded by the BGC are indeed being produced during this compound synthesis and can help identify regulatory proteins that control the pathway. nih.gov When studying the compound's activity, proteomics can reveal which cellular proteins are affected after treatment with this compound, offering clues to its mechanism of action. opentextbc.ca
Metabolomics: This approach provides a snapshot of all the small-molecule metabolites in a cell, allowing researchers to identify biosynthetic intermediates and breakdown products of this compound. humanspecificresearch.org This can help fully elucidate the biosynthetic pathway and understand how the compound is processed by target cells. nih.gov
Integrating these omics datasets will provide a holistic understanding of this compound, from its genetic blueprint and production to its complex interactions within a biological system. f1000research.comresearchgate.net
Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity
While this compound has promising biological activity, the natural product itself may not have the optimal properties for a drug, such as potency, selectivity, or pharmacokinetic profile. researchgate.net Therefore, a key area of future work is the design and synthesis of novel analogs.
Initial work has already demonstrated the feasibility of this approach. Using (1S,3S)-austrocortirubin as a chemical scaffold, a library of N-substituted tetrahydroanthraquinones was generated via parallel solution-phase synthesis. griffith.edu.au This strategy relies on the presence of a chemical handle on the scaffold that allows for simple and high-yielding modifications. griffith.edu.au The evaluation of these analogs against Plasmodium falciparum and mammalian cells initiated the exploration of the structure-activity relationship (SAR), revealing that modifications can modulate bioactivity and selectivity. griffith.edu.au
Future directions for analog development should be more strategic and guided by a combination of computational and biological data:
Structure-Based Design: Using the docking models of this compound with potential targets like DNA gyrase, medicinal chemists can design new analogs predicted to have stronger and more specific binding interactions. nih.govmdpi.com
Diversification of Modifications: While initial efforts focused on N-alkylation, future synthesis should explore modifications at other positions of the tetrahydroanthraquinone (B8792033) core. For instance, as demonstrated with the related compound Bostrycin, modifying the hydroxyl groups can significantly impact cytotoxic activity. mdpi.com
Improving "Drug-Like" Properties: Analogs should be designed not only for enhanced potency but also for improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). researchgate.net This involves optimizing parameters like solubility and metabolic stability.
Table 2: Examples of Semi-Synthetic this compound Analogs and Their Purpose
| Parent Scaffold | Modification | Purpose of Synthesis | Citations |
|---|---|---|---|
| (1S,3S)-austrocortirubin | Parallel solution-phase synthesis with 11 primary amines | Generation of a library of N-substituted tetrahydroanthraquinones for antimalarial and cytotoxicity screening. | griffith.edu.auresearchgate.net |
Overcoming Challenges in this compound Research: From Basic Science to Advanced Applications
The path from a natural product discovery to a potential therapeutic is defined by a series of significant challenges. For this compound, these hurdles span the entire research and development pipeline.
The Supply Problem: As detailed in section 10.2, reliance on isolation from slow-growing fungi is unsustainable for drug development. Overcoming this requires a concerted effort in biotechnology and synthetic chemistry to establish a scalable and reliable production platform. griffith.edu.au
Mechanism of Action Complexity: The finding that this compound has a unique DNA-damaging mechanism is exciting but also presents a challenge. nih.gov Fully characterizing this novel pathway is a complex undertaking that requires sophisticated molecular and cellular biology techniques. Furthermore, its potential to act on multiple targets, such as DNA gyrase, needs to be investigated to understand its full biological effect and potential off-target toxicities. nih.gov
Achieving Therapeutic Specificity: A major challenge in cancer chemotherapy is selectively killing cancer cells without harming healthy cells. While this compound has shown some selectivity, for example, being 8-12 times more selective for the malaria parasite than for mammalian cells, enhancing this therapeutic window is critical. griffith.edu.au The design of next-generation analogs (section 10.4) must focus on improving specificity to minimize potential side effects.
The Challenge of Gram-Negative Bacteria: A significant hurdle in antibiotic development is finding compounds effective against Gram-negative bacteria, which possess a protective outer membrane. acs.org The observation that uncharged aromatic compounds like this compound can exhibit activity against bacteria challenges existing dogma and presents a major opportunity. acs.org A key challenge will be to optimize the structure to improve penetration and efficacy against these difficult-to-treat pathogens.
Translating In Vitro Findings to In Vivo Efficacy: Promising activity in cell culture or with isolated enzymes does not always translate to success in living organisms. nih.gov Overcoming this "in vitro-in vivo" gap requires extensive preclinical testing to assess the compound's bioavailability, stability, and efficacy in animal models of disease, which is a resource-intensive and often-failed step in drug discovery.
Successfully navigating these challenges will require a multidisciplinary approach, integrating mycology, natural product chemistry, synthetic biology, molecular pharmacology, and medicinal chemistry.
Q & A
Q. What experimental protocols are recommended for synthesizing and purifying Austrocortirubin to ensure reproducibility?
- Methodological Answer :
- Follow multi-step organic synthesis protocols with detailed reaction conditions (temperature, solvent, catalyst) and stoichiometric ratios. Purification should involve column chromatography (silica gel, gradient elution) coupled with HPLC for purity validation (>95%) .
- For novel derivatives, provide spectroscopic data (e.g., H/C NMR, IR) and high-resolution mass spectrometry (HRMS) in the main manuscript. Known compounds require literature citations for identity confirmation .
Q. How can researchers systematically characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Combine X-ray crystallography for absolute configuration determination with computational methods (DFT calculations for optimized geometries). IR and UV-Vis spectroscopy can corroborate functional groups and conjugation patterns .
- Include crystallographic data (CIF files) in supplementary materials, referencing CCDC deposition numbers .
Q. What standardized assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Use in vitro models (e.g., enzyme inhibition assays for kinase targets) with IC determination. Employ dose-response curves and positive/negative controls to validate specificity. For cytotoxicity, follow OECD guidelines (e.g., MTT assay in multiple cell lines) .
- Report data as mean ± SEM with statistical significance (p < 0.05) and power analysis for sample size justification .
Advanced Research Questions
Q. How should researchers design mechanistic studies to elucidate this compound’s mode of action in complex biological systems?
- Methodological Answer :
- Apply PICO framework (Population: target cells; Intervention: this compound dosage; Comparison: untreated controls; Outcome: pathway modulation) to structure hypotheses. Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins .
- Validate findings with CRISPR knockouts or siRNA silencing of candidate targets .
Q. What strategies resolve contradictions in published data on this compound’s pharmacokinetic properties?
- Methodological Answer :
- Conduct a systematic review (PRISMA guidelines) to aggregate existing data. Use meta-analysis (random-effects model) to assess heterogeneity. Discrepancies in bioavailability or half-life may stem from model organism differences (e.g., murine vs. humanized systems) .
- Propose replication studies under standardized conditions (e.g., identical dosing regimens, analytical methods) .
Q. How can in silico modeling improve the prediction of this compound’s interactions with non-target proteins?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) against structural databases (PDB) to identify off-target binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Apply machine learning (QSAR models) to predict ADMET properties, using curated datasets to minimize overfitting .
Q. What experimental approaches are critical for mapping this compound’s metabolic pathways in vivo?
Q. How should interdisciplinary teams collaborate to explore this compound’s potential in non-traditional applications (e.g., materials science)?
- Methodological Answer :
- Establish a FINER criteria -aligned research plan (Feasible, Interesting, Novel, Ethical, Relevant). For materials applications, characterize this compound’s photophysical properties (fluorescence quantum yield, Stokes shift) .
- Use Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, temperature) in collaboration with computational chemists .
Methodological Frameworks
- Data Analysis : Address contradictions via sensitivity analysis or Bayesian hierarchical models .
- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over non-curated databases .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
